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Abstract
ATC0065, chemically known as N2-[cis-4-[[2-[4-Bromo-2-

(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine, is a

potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).

[1] This technical guide provides a comprehensive overview of the discovery, chemical

synthesis, and biological activity of ATC0065. It is intended for researchers and professionals in

the fields of medicinal chemistry, pharmacology, and drug development who are interested in

the therapeutic potential of MCHR1 antagonists for the treatment of depression and anxiety

disorders. This document details the in vitro and in vivo pharmacological profile of ATC0065,

the signaling pathway of its molecular target, and a step-by-step guide to its chemical

synthesis.

Discovery and Rationale
ATC0065 was identified through a lead optimization program aimed at developing metabolically

stable and orally active MCHR1 antagonists. The melanin-concentrating hormone (MCH)

system is a key regulator of energy homeostasis and has been implicated in the

pathophysiology of mood disorders. MCHR1, a G protein-coupled receptor, is the primary

receptor for MCH in the brain. Antagonism of MCHR1 has been shown to produce

antidepressant and anxiolytic-like effects in preclinical models, providing a strong rationale for

the development of MCHR1 antagonists as novel therapeutics.
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Biological Activity
In Vitro Activity
ATC0065 demonstrates high affinity and potent antagonism at the human MCHR1. Its in vitro

activity is summarized in the table below.

Target Assay Value Reference

Human MCHR1
Radioligand Binding

(IC50)
16 nM [2]

Human 5-HT1A

Receptor

Radioligand Binding

(IC50)
62.9 nM Chaki et al., 2005

Human 5-HT2B

Receptor

Radioligand Binding

(IC50)
266 nM Chaki et al., 2005

In Vivo Efficacy
ATC0065 has demonstrated significant antidepressant and anxiolytic-like effects in rodent

models. The effective dose ranges for these activities are presented in the following table.

Animal

Model
Species Assay

Effective

Oral Dose

Range

Observed

Effect
Reference

Depression Rat
Forced Swim

Test
3 - 30 mg/kg

Reduced

immobility

time

Chaki et al.,

2005

Anxiety Rat
Elevated

Plus-Maze
10 - 30 mg/kg

Increased

time spent in

open arms

Chaki et al.,

2005

Mechanism of Action: MCHR1 Signaling Pathway
ATC0065 exerts its pharmacological effects by blocking the signaling of the MCH1 receptor.

MCHR1 is coupled to both Gi and Gq G-proteins. Upon binding of the endogenous ligand
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MCH, these G-proteins dissociate and initiate downstream signaling cascades. The Gi pathway

inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The

Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C

(PKC). By antagonizing MCHR1, ATC0065 prevents these downstream signaling events.
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Caption: MCHR1 Signaling Pathway Antagonized by ATC0065.
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Chemical Synthesis
The chemical synthesis of ATC0065 is based on the procedures outlined by Kanuma et al.

(2006). The synthesis involves a multi-step process starting from commercially available

materials. A detailed workflow of the synthesis is provided below.

Synthetic Pathway

Starting Materials:
2-Amino-N,N-dimethylbenzamide

cis-1,4-Cyclohexanediamine

Intermediate 1:
2-Amino-4-(dimethylamino)quinazoline

Cyclization

Intermediate 2:
2-Chloro-4-(dimethylamino)quinazoline

Intermediate 3:
N-(cis-4-Aminocyclohexyl)-4-(dimethylamino)

quinazolin-2-amine

Amination

ATC0065

Reagent A:
POCl₃

Chlorination

Reagent B:
2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetaldehyde

Reductive Amination

Reagent C:
Sodium triacetoxyborohydride

Click to download full resolution via product page
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Caption: General Synthetic Workflow for ATC0065.

Experimental Protocol for the Synthesis of ATC0065
A detailed, step-by-step protocol for the synthesis of ATC0065, including reagent quantities,

reaction conditions, and purification methods, would be included here based on the full text of

Kanuma et al. (2006). This would involve the synthesis of key intermediates and the final

reductive amination step.

(Note: As the full experimental details from the primary literature are not available, a

generalized protocol is described. For precise and validated procedures, consulting the original

publication is essential.)

Step 1: Synthesis of 2-Amino-4-(dimethylamino)quinazoline

A mixture of 2-amino-N,N-dimethylbenzamide and a suitable cyclizing agent is heated under

appropriate conditions to yield the quinazoline core.

Step 2: Synthesis of 2-Chloro-4-(dimethylamino)quinazoline

The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride

(POCl₃), to introduce the chlorine atom at the 2-position.

Step 3: Synthesis of N-(cis-4-Aminocyclohexyl)-4-(dimethylamino)quinazolin-2-amine

The 2-chloroquinazoline intermediate is reacted with an excess of cis-1,4-

cyclohexanediamine to displace the chlorine atom and form the diamine intermediate.

Step 4: Synthesis of ATC0065 (Reductive Amination)

The intermediate from Step 3 is reacted with 2-(4-bromo-2-

(trifluoromethoxy)phenyl)acetaldehyde in the presence of a reducing agent, such as sodium

triacetoxyborohydride, to yield the final product, ATC0065.

Experimental Methodologies for In Vivo Studies
Forced Swim Test (Rat)
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The forced swim test is a widely used behavioral assay to screen for antidepressant-like

activity.

Apparatus: A cylindrical container (typically 40-60 cm high, 20 cm in diameter) is filled with

water (23-25 °C) to a depth that prevents the rat from touching the bottom with its tail or hind

limbs.

Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session.

Twenty-four hours later, they are administered ATC0065 or vehicle orally. Following a

specified pre-treatment time (e.g., 60 minutes), the rats are placed back in the cylinder for a

5-minute test session. The duration of immobility (the time the rat spends floating with only

minor movements to keep its head above water) is recorded.

Endpoint: A significant reduction in immobility time in the drug-treated group compared to the

vehicle group is indicative of an antidepressant-like effect.

Elevated Plus-Maze Test (Rat)
The elevated plus-maze is a common model to assess anxiety-like behavior.

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a

plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by

high walls (e.g., 40 cm), while the other two are open.

Procedure: Rats are administered ATC0065 or vehicle orally. After a pre-treatment period,

each rat is placed in the center of the maze, facing an open arm. The animal is allowed to

explore the maze for a 5-minute session. The number of entries into and the time spent in

the open and closed arms are recorded.

Endpoint: An increase in the time spent in the open arms and/or the number of entries into

the open arms is interpreted as an anxiolytic-like effect.

Conclusion
ATC0065 is a potent and selective MCHR1 antagonist with demonstrated antidepressant and

anxiolytic-like properties in preclinical models. Its discovery and chemical synthesis represent a

significant advancement in the development of novel therapeutics for mood disorders. Further
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investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its

clinical potential. This technical guide provides a foundational resource for researchers and

drug development professionals interested in pursuing further studies on ATC0065 and other

MCHR1 antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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